REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[C:5]([NH:8][C:9]1[N:14]=[C:13]([CH2:15]O)[CH:12]=[CH:11][N:10]=1)(=[O:7])[CH3:6]>C(Cl)Cl>[C:5]([NH:8][C:9]1[N:14]=[C:13]([CH2:15][Cl:3])[CH:12]=[CH:11][N:10]=1)(=[O:7])[CH3:6]
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Name
|
|
Quantity
|
0.18 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(C)(=O)NC1=NC=CC(=N1)CO
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Name
|
|
Quantity
|
10 mL
|
Type
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solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
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Type
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ADDITION
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Details
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water (50 mL) and ethyl acetate (100 mL) were added
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Type
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CUSTOM
|
Details
|
the mixture was separated into the organic layer
|
Type
|
EXTRACTION
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Details
|
the aqueous layer, and the aqueous layer was extracted twice with ethyl acetate (50 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The whole organic layer was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1=NC=CC(=N1)CCl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 18% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |